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molecular formula C7H4BrF3S B1270331 4-(Trifluoromethylthio)bromobenzene CAS No. 333-47-1

4-(Trifluoromethylthio)bromobenzene

Cat. No. B1270331
M. Wt: 257.07 g/mol
InChI Key: CQQBVMXLTBXNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09399646B2

Procedure details

Meta-Chloroperbenzoic acid (1.2 g, 11.7 mmol) was added to a solution of (4-bromophenyl)(trifluoromethyl)sulfane (1.7 g, 6.61 mmol) in dichloromethane (30 mL). After stirring at rt for 12 h, the reaction mixture was poured into ice-water and extracted with EtOAc (3×60 mL). The combined organic layers were dried (MgSO4), concentrated, and purified by column chromatography on silica gel (EtOAc/petroleum ether=0:100 to 1:50) to give 859 mg of 1-bromo-4-((trifluoromethyl)sulfinyl)benzene as a white solid. 1H NMR (CDCl3, 400 MHz): δ 7.79-7.75 (m, 2H), 7.66 (d, 2H). 13C NMR (CDCl3, 100 MHz): δ 134.8, 133.0, 128.7, 127.4, 124.4 (q, J=330 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([S:19][C:20]([F:23])([F:22])[F:21])=[CH:15][CH:14]=1>ClCCl>[Br:12][C:13]1[CH:14]=[CH:15][C:16]([S:19]([C:20]([F:23])([F:21])[F:22])=[O:9])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
1.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)SC(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (EtOAc/petroleum ether=0:100 to 1:50)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 859 mg
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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